molecular formula C21H19N3OS B11586051 (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11586051
M. Wt: 361.5 g/mol
InChI Key: UOHDRLYJRWNHFF-UNOMPAQXSA-N
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Description

The compound (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under specific reaction conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

The compound’s potential anticancer properties have made it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of pathogens, leading to cell lysis and death. In anticancer research, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-(phenylimino)-5-{[1-(methyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one
  • (2E,5Z)-2-(phenylimino)-5-{[1-(ethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one stands out due to its specific structural configuration, which may confer unique biological activities. The presence of the propan-2-yl group in the indole moiety could influence its interaction with molecular targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS/c1-14(2)24-13-15(17-10-6-7-11-18(17)24)12-19-20(25)23-21(26-19)22-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,23,25)/b19-12-

InChI Key

UOHDRLYJRWNHFF-UNOMPAQXSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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